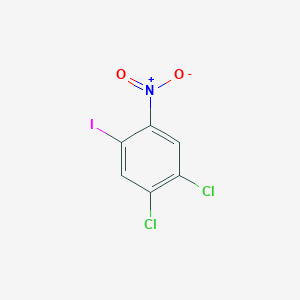
5-アミノ-1-(3-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of biological functions. The presence of an amino group and a carboxamide moiety in the structure suggests potential for interaction with biological targets, making it a candidate for drug development.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and ynamides in cycloaddition reactions. A ruthenium-catalyzed cycloaddition protocol has been developed to create a protected version of triazole amino acids, which can be used to prepare triazole-containing dipeptides and compounds with biological activity, such as HSP90 inhibitors . This method provides complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides, although N-Boc-alkyl ynamides yield a mixture of regioisomers .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The specific substitution pattern on the triazole ring can significantly influence the compound's properties and reactivity. For instance, the introduction of an amino group at the 5-position and a carboxamide group at the 4-position can affect the molecule's hydrogen bonding potential and overall molecular conformation.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation and heterocyclization. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate proceeds fully regioselectively, leading to specific acetylated products . Thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be synthesized and further reacted with bifunctional reagents to create new heterocyclic polycyclic ensembles . These reactions demonstrate the chemical versatility of the triazole core and its potential for generating structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these compounds . The introduction of different functional groups can lead to changes in properties such as solubility, stability, and reactivity. For instance, the acetylation of triazole derivatives can affect their susceptibility to further chemical transformations .
科学的研究の応用
抗リーシュマニア活性
ピラゾール部分を持つ化合物、例えば「5-アミノ-1-(3-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド」は、強力な抗リーシュマニア活性で知られています . ある研究では、これらの化合物は優れた抗プロマスティゴート活性を示し、標準薬であるミルテフォシンやデオキシコール酸アンホテリシンBよりも活性が高いことがわかりました .
抗マラリア活性
同じ研究では、これらの化合物は有意な抗マラリア活性を持つことも明らかになりました . 具体的には、マラリアの原因となる寄生虫であるPlasmodium bergheiに対する阻害効果が優れていました .
分子ドッキング研究
これらの化合物の抗リーシュマニア活性を裏付けるために、分子ドッキング研究が行われました . この研究は、トリメトプリムと複合体を形成したLm-PTR1で行われました .
ピラゾール誘導体の合成
“5-アミノ-1-(3-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド”は、ピラゾール誘導体の合成に使用されます . これらの誘導体は、さまざまなヒドラジン誘導体と中間体を用いて求核付加脱離反応を行うことで合成されました .
創薬研究
1,2,4-トリアゾール含有スキャフォールド、例えば「5-アミノ-1-(3-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド」は、創薬研究で使用される、数多くの医薬品や生物学的に重要な化合物に存在するユニークな複素環化合物です . それらは、癌細胞、微生物、およびヒト体内のさまざまなタイプの疾患に対する研究に使用されています .
1,2,4-トリアゾール含有スキャフォールドの合成
これらの化合物は、1,2,4-トリアゾール含有スキャフォールドの合成に使用されます . この総説論文は、3-アミノ-1,2,4-トリアゾールを用いたこれらの特権的スキャフォールドの合成のための最新の戦略を強調しています .
作用機序
Target of action
Many triazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound .
Mode of action
Triazole derivatives often act by binding to their target proteins, thereby modulating their activity. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical pathways
Triazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of sterols, disrupting cell membrane function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Triazole derivatives, due to their heterocyclic nature, often exhibit good bioavailability and metabolic stability .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, inhibition of a key enzyme could lead to cell death, while modulation of a receptor could alter cell signaling .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and ability to reach its target .
特性
IUPAC Name |
5-amino-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-3-2-4-7(5-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUFDNGGVGGVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

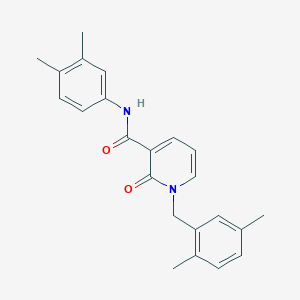
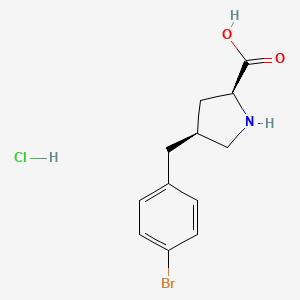
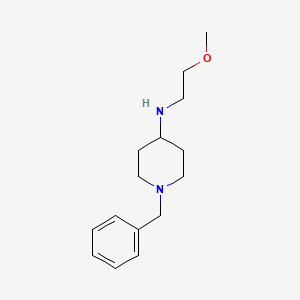


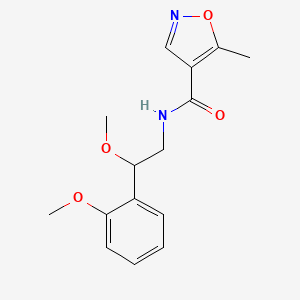
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)
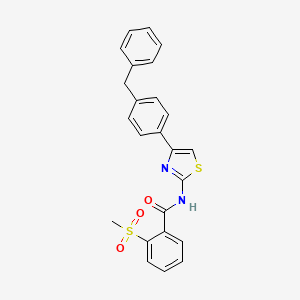
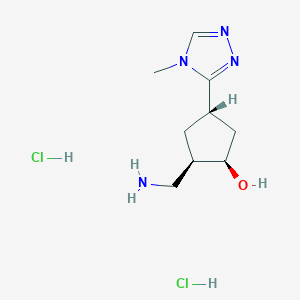
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)
![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
